2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole ring, a piperazine moiety, and a tetrahydrocinnolinone core. It is primarily used as a dopamine receptor agonist and has shown potential in treating various neurological disorders .
Vorbereitungsmethoden
The synthesis of 2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves several steps:
Starting Materials: The synthesis begins with piperonylic acid and 2-(1-piperazinyl)pyrimidine.
Reaction Conditions: The reaction typically involves heating the starting materials in anhydrous xylene with anhydrous potassium carbonate as a base.
Extraction and Purification: After the reaction, the mixture is cooled and extracted with hydrochloric acid. The acid solution is then washed with ether and rendered alkaline with potassium carbonate.
Analyse Chemischer Reaktionen
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its complex structure and reactivity.
Biology: The compound is studied for its interactions with biological macromolecules, particularly proteins and enzymes.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its role as a dopamine receptor agonist. It primarily targets the D2 and D3 dopamine receptors in the brain, mimicking the action of dopamine. This interaction leads to the activation of downstream signaling pathways that regulate various neurological functions .
Vergleich Mit ähnlichen Verbindungen
2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one can be compared with other dopamine receptor agonists:
Ropinirole: Another dopamine agonist used in treating Parkinson’s disease, ropinirole has a different chemical structure but similar therapeutic effects.
Pramipexole: This compound also targets D2 and D3 receptors but has a different side effect profile and pharmacodynamics.
Eigenschaften
Molekularformel |
C22H26N4O4 |
---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
2-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-5,6,7,8-tetrahydrocinnolin-3-one |
InChI |
InChI=1S/C22H26N4O4/c27-21-12-17-3-1-2-4-18(17)23-26(21)14-22(28)25-9-7-24(8-10-25)13-16-5-6-19-20(11-16)30-15-29-19/h5-6,11-12H,1-4,7-10,13-15H2 |
InChI-Schlüssel |
DVPQBMZGBNUJNI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.